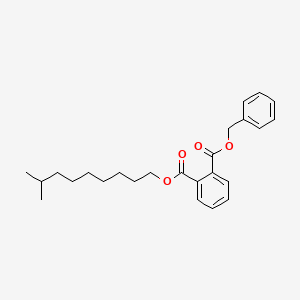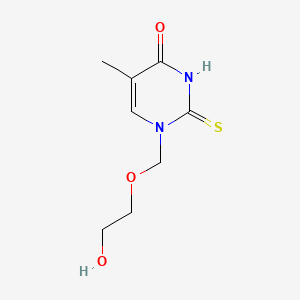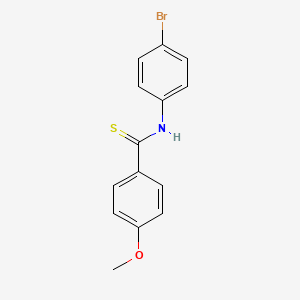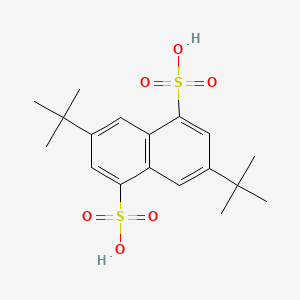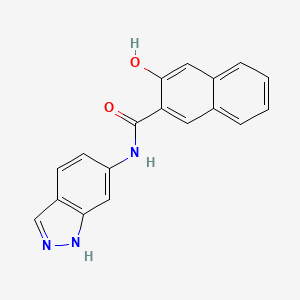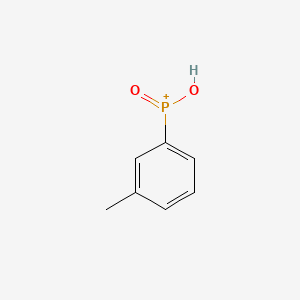
Phosphinic acid, (3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (3-methylphenyl)-, typically involves the reaction of a suitable phosphinic acid derivative with a 3-methylphenyl compound. One common method is the palladium-catalyzed cross-coupling reaction between ethyl methylphosphinate and bromo-3,5-dimethoxybenzene, resulting in the formation of the desired phosphinic acid . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production methods for phosphinic acid, (3-methylphenyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, (3-methylphenyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphinic acid group and the 3-methylphenyl ring.
Common Reagents and Conditions
Oxidation: Oxidation reactions of phosphinic acid, (3-methylphenyl)-, can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require the presence of a suitable nucleophile and may be facilitated by catalysts or specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acids, while reduction reactions can produce phosphine derivatives. Substitution reactions can result in the formation of various substituted phosphinic acids.
Scientific Research Applications
Phosphinic acid, (3-methylphenyl)-, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of phosphinic acid, (3-methylphenyl)-, involves its interaction with specific molecular targets and pathways. As a bioisosteric group, it can mimic the behavior of other functional groups in biological systems, thereby influencing enzyme activity and metabolic pathways . The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in various applications.
Comparison with Similar Compounds
Phosphinic acid, (3-methylphenyl)-, can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar structure but differ in the oxidation state of the phosphorus atom.
Phosphoric acids: These compounds contain a phosphorus atom bonded to three oxygen atoms and one carbon atom, whereas phosphinic acids have a phosphorus atom bonded to two oxygen atoms and one carbon atom.
Phosphine oxides: These compounds have a phosphorus atom bonded to an oxygen atom and two organic groups, differing from the structure of phosphinic acids.
The uniqueness of phosphinic acid, (3-methylphenyl)-, lies in its specific chemical properties and reactivity, which make it suitable for a variety of applications in different fields .
Properties
CAS No. |
137622-08-3 |
|---|---|
Molecular Formula |
C7H8O2P+ |
Molecular Weight |
155.11 g/mol |
IUPAC Name |
hydroxy-(3-methylphenyl)-oxophosphanium |
InChI |
InChI=1S/C7H7O2P/c1-6-3-2-4-7(5-6)10(8)9/h2-5H,1H3/p+1 |
InChI Key |
OLZDMUQTNREBSE-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC(=CC=C1)[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


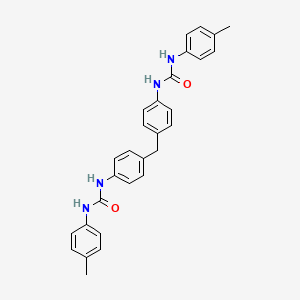
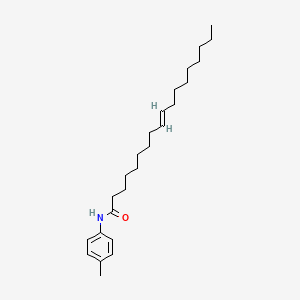

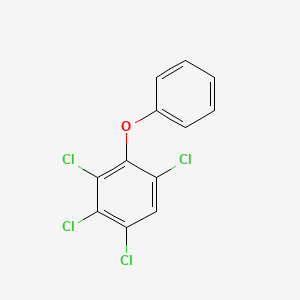
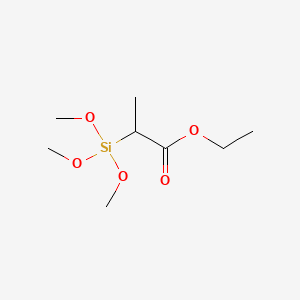
![3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12667689.png)

